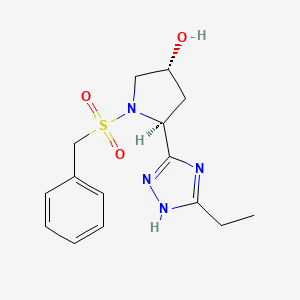![molecular formula C12H24N2O4S B7354886 methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide derivative that has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the progression of diseases. It has also been shown to have anti-inflammatory and anti-angiogenic properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate in lab experiments is its potential as a therapeutic agent. It has also been shown to have low toxicity and high solubility in water, making it easy to use in different experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Zukünftige Richtungen
There are various future directions for the use of methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate in scientific research. One potential direction is to study its use in combination with other drugs to enhance its therapeutic effects. Another direction is to explore its use in the treatment of different diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in different applications.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been synthesized using different methods and has been extensively studied for its use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Despite its potential as a therapeutic agent, more research is needed to fully understand its mechanism of action and optimize its use in different applications.
Synthesemethoden
The synthesis of methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate has been achieved through various methods. One of the most common methods involves the reaction of 4-bromobutanoic acid with cyclopentylamine to form the corresponding amide. This amide is then reacted with dimethylamine and sulfuryl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate has been extensively used in scientific research due to its potential as a therapeutic agent. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-14(2)11-7-4-6-10(11)13-19(16,17)9-5-8-12(15)18-3/h10-11,13H,4-9H2,1-3H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWVWRTWAYIPOE-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1NS(=O)(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NS(=O)(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![(E)-3-cyclopropyl-2-fluoro-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]but-2-en-1-one](/img/structure/B7354838.png)
![tert-butyl 3-[1-[(3S)-3-fluoropyrrolidine-1-carbonyl]cyclobutyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B7354849.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
![(1S,2S)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354892.png)
![2-[[4-(1-Methyl-4,5-dihydroimidazol-2-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B7354916.png)